molecular formula C11H12BrClN2S B4761942 N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide

N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide

Cat. No. B4761942
M. Wt: 319.65 g/mol
InChI Key: MFGUVOAYGFDKQN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide, also known as BCTC, is a chemical compound that has been widely studied for its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which plays a crucial role in pain perception and inflammation.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. TRPV1 channels are expressed in sensory neurons and play a key role in nociception, which is the process of sensing and transmitting pain signals. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit TRPV1 channels, thereby reducing pain perception and inflammation. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has also been studied for its potential use in the treatment of various diseases such as irritable bowel syndrome, migraine, and cancer.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide acts as a selective antagonist of TRPV1 channels, which are responsible for the detection of painful stimuli such as heat, capsaicin, and acid. TRPV1 channels are also involved in the regulation of body temperature, inflammation, and cell death. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide binds to the intracellular side of TRPV1 channels, blocking the influx of calcium ions and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has been shown to reduce pain perception and inflammation in animal models of various diseases. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has also been shown to reduce the severity and frequency of migraine attacks in human clinical trials. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has been found to have minimal side effects and is well tolerated in humans.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide is a potent and selective TRPV1 antagonist that can be used in various lab experiments to study the role of TRPV1 channels in pain perception and inflammation. N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has high specificity for TRPV1 channels and does not interact with other ion channels or receptors. However, N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide has a short half-life in vivo and requires frequent dosing to maintain its therapeutic effects.

Future Directions

Future research on N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide should focus on its potential therapeutic applications in various diseases such as cancer, irritable bowel syndrome, and migraine. Further studies are needed to understand the precise mechanism of action of N-(4-bromo-2-chlorophenyl)-1-pyrrolidinecarbothioamide on TRPV1 channels and its downstream signaling pathways. Future research should also focus on developing more potent and selective TRPV1 antagonists with longer half-lives and improved pharmacokinetic properties.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2S/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGUVOAYGFDKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)pyrrolidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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